1-Methyl-2-thiophen-2-ylbenzimidazole
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Overview
Description
1-Methyl-2-thiophen-2-ylbenzimidazole is a heterocyclic compound that combines a benzimidazole core with a thiophene ring. Benzimidazoles are known for their diverse pharmacological properties, and the addition of a thiophene ring can enhance these properties, making this compound of significant interest in various fields of research .
Preparation Methods
1-Methyl-2-thiophen-2-ylbenzimidazole can be synthesized through several methods. One common approach is the Weidenhagen reaction, followed by N-methylation . This involves the reaction of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions to form the benzimidazole core, which is then methylated using methyl iodide in the presence of a base.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-2-thiophen-2-ylbenzimidazole undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, bromination, sulfonation, formylation, and acylation.
Oxidation and Reduction:
Substitution Reactions: Common reagents include halogens, acids, and bases, which can introduce new functional groups or replace existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, formylation in polyphosphoric acid can yield mixtures of 2- and 5-substituted isomers at the thiophene ring .
Scientific Research Applications
1-Methyl-2-thiophen-2-ylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The addition of a thiophene ring can enhance these properties, making this compound a potential candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to bind to the minor groove of DNA, interfering with DNA replication and transcription . This can lead to the inhibition of cell growth and proliferation, making these compounds effective anticancer agents. Additionally, they can inhibit enzymes by binding to their active sites, disrupting their normal function .
Comparison with Similar Compounds
1-Methyl-2-thiophen-2-ylbenzimidazole can be compared with other benzimidazole derivatives and thiophene-containing compounds:
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole share similar pharmacological properties but may differ in their potency and specificity.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and thiophene-2-carboxylic acid are used in similar applications but may have different reactivity and stability profiles.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both benzimidazole and thiophene derivatives, potentially enhancing its effectiveness in various applications.
Properties
CAS No. |
3878-25-9 |
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Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1-methyl-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C12H10N2S/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-8H,1H3 |
InChI Key |
GOYUQGHNWFXXBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CS3 |
solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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